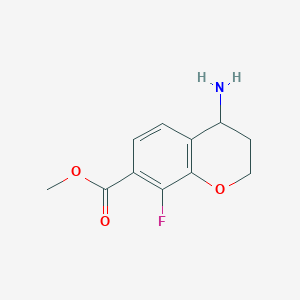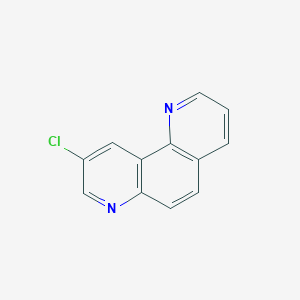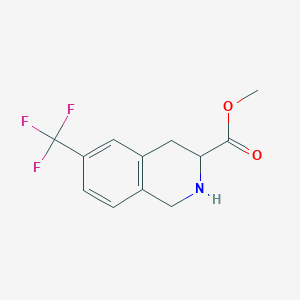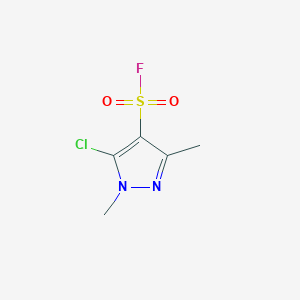
(4-Bromo-5-chloro-2-nitrophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-5-chloro-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, chlorine, and nitro groups, and a methanol group is attached to the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-nitrophenyl)methanol typically involves the nitration of 4-bromo-5-chlorophenol, followed by a reduction reaction to introduce the methanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The nitration and reduction steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(4-Bromo-5-chloro-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (4-Bromo-5-chloro-2-nitrophenyl)formaldehyde or (4-Bromo-5-chloro-2-nitrophenyl)carboxylic acid.
Reduction: (4-Bromo-5-chloro-2-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Bromo-5-chloro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Bromo-5-chloro-2-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(4-Bromo-2-nitrophenyl)methanol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
(4-Chloro-2-nitrophenyl)methanol: Lacks the bromine substituent, leading to different chemical and biological properties.
(4-Bromo-5-chloro-2-aminophenyl)methanol:
Uniqueness
(4-Bromo-5-chloro-2-nitrophenyl)methanol is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and interactions with other molecules. The combination of these substituents with the nitro and methanol groups provides a versatile scaffold for further chemical modifications and applications in various fields.
属性
分子式 |
C7H5BrClNO3 |
|---|---|
分子量 |
266.47 g/mol |
IUPAC 名称 |
(4-bromo-5-chloro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-2,11H,3H2 |
InChI 键 |
LGHHAUDIHJYHFL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)


![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)



![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)


